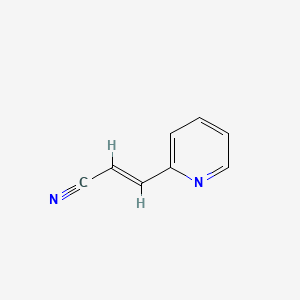

3-(Pyridin-2-yl)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “3-(Pyridin-2-yl)prop-2-enenitrile” involves various methods. One such method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of different alcoholic solvents, such as ethanol (EtOH), 1-propanol (Pr科学的研究の応用

Photophysical Properties and Molecular Structures

Research by Percino et al. (2016) on α,β-unsaturated acrylonitrile derivatives, including compounds similar to "3-(Pyridin-2-yl)prop-2-enenitrile", focused on their conformational and molecular structures, revealing insights into their photophysical properties and frontier orbitals. Single-crystal X-ray diffraction analyses were employed to investigate the effects of different moieties on the compounds' properties, showing significant π-π interactions in solid states and the influence of solvent polarity on molecular interactions and self-assembly behaviors (Percino et al., 2016).

Coordination Chemistry and Ligand Applications

Halcrow's review (2005) on the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines highlights their versatility as ligands, including applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Kabir et al. (2010) introduced "2-Pyridin-2-yl-1H-benzoimidazole" as a bidentate N-donor ligand for copper-catalyzed cross-coupling reactions, demonstrating its efficacy in forming vinyl C-N and C-O bonds, highlighting the method's versatility and functional group tolerance (Kabir et al., 2010).

Material Science and Organic Electronics

Research on bistridentate ruthenium(II) polypyridyl-type complexes based on novel ligands like "2,6-di(quinolin-8-yl)pyridine" (dqp) by Abrahamsson et al. (2008) explored their potential in forming rod-like molecular arrays for vectorial control of electron and energy transfer. These complexes showed promising photosensitizer properties, including high extinction coefficients and long lifetimes, for applications in artificial photosynthesis and molecular electronics (Abrahamsson et al., 2008).

Catalysis and Synthesis Methodologies

A study on "Magnetically separable graphene oxide anchored sulfonic acid" by Zhang et al. (2016) showcased an innovative catalytic material for synthesizing "3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles", utilizing a green solvent under microwave irradiation. This approach underscores the potential for sustainable and efficient synthesis methods in organic chemistry (Zhang et al., 2016).

作用機序

Target of Action

The primary target of 3-(Pyridin-2-yl)prop-2-enenitrile is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply within the cell, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .

Biochemical Pathways

The compound affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption leads to a decrease in the rate of glycolysis, reducing the production of ATP and other metabolic intermediates .

Result of Action

The inhibition of PFKFB3 by this compound leads to a decrease in glycolytic flux and glucose uptake . This can result in a state of energy deprivation in cells that rely heavily on glycolysis, such as cancer cells . As a result, these cells may undergo growth arrest or apoptosis, leading to a reduction in tumor growth .

特性

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQURWVGPGVMM-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)

![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2939078.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939080.png)

![4-((2,5-dimethylbenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2939081.png)